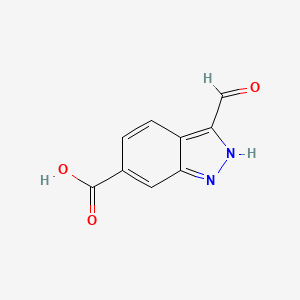

3-Formyl-1H-indazole-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRKNZOHAZLZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619278 | |

| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319474-35-6 | |

| Record name | 3-Formyl-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319474-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-1H-indazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-1H-indazole-6-carboxylic acid (CAS No. 319474-35-6)

Abstract

This technical guide provides a comprehensive overview of 3-Formyl-1H-indazole-6-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The guide details its chemical and physical properties, provides a plausible, detailed protocol for its synthesis, and offers an in-depth analysis of its characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document explores the significant applications of this molecule, particularly its role as a versatile intermediate in the synthesis of pharmacologically active agents. Safety protocols and handling procedures are also outlined to ensure its proper use in a research setting. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this indazole derivative.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1] Consequently, indazole derivatives have been successfully developed into a range of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The introduction of functional groups onto the indazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making substituted indazoles highly valuable in the design of novel therapeutics.

This compound (CAS No. 319474-35-6) is a bifunctional indazole derivative of particular interest. The presence of both a reactive aldehyde (formyl) group at the 3-position and a carboxylic acid group at the 6-position makes it an exceptionally useful intermediate for the synthesis of more complex molecules. The aldehyde can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings, while the carboxylic acid allows for the formation of amides, esters, and other derivatives. This dual functionality provides a powerful platform for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 319474-35-6 | |

| Molecular Formula | C₉H₆N₂O₃ | |

| Molecular Weight | 190.16 g/mol | |

| Appearance | Off-white to yellow solid | General observation |

| Melting Point | >300 °C | General observation from supplier data |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. | General chemical knowledge |

Synthesis of this compound

While several general methods for the synthesis of indazole derivatives exist, a specific, detailed protocol for this compound can be adapted from established procedures for related compounds, such as the synthesis of 1H-indazole-3-carboxaldehydes from substituted indoles.[2] The following protocol is a plausible and detailed experimental procedure.

Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available substituted indole.

Caption: Plausible synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 3-Formyl-1H-indazole-6-carbonitrile

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-cyano-1H-indole (14.2 g, 0.1 mol) in a mixture of glacial acetic acid (100 mL) and water (20 mL).

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Addition of Sodium Nitrite: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (8.3 g, 0.12 mol) in water (20 mL) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven at 50 °C. The crude 3-formyl-1H-indazole-6-carbonitrile can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude 3-formyl-1H-indazole-6-carbonitrile (from the previous step, approx. 0.1 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL).

-

Reflux: Heat the mixture to reflux and maintain it for 12-16 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a mixture of dimethylformamide (DMF) and water to afford pure this compound as an off-white to yellow solid.

-

Drying: Dry the final product under vacuum at 60-70 °C.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 | br s | 1H | Indazole N-H |

| ~13.5 | br s | 1H | Carboxylic acid O-H |

| ~10.2 | s | 1H | Aldehyde C-H |

| ~8.4 | s | 1H | Aromatic C-H (H-7) |

| ~8.1 | d | 1H | Aromatic C-H (H-4) |

| ~7.8 | d | 1H | Aromatic C-H (H-5) |

Note: The chemical shifts of the N-H and O-H protons are broad and can vary with concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in DMSO-d₆ will provide further structural confirmation:

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehyde C=O |

| ~168 | Carboxylic acid C=O |

| ~145 | Aromatic C (C-7a) |

| ~142 | Aromatic C (C-3) |

| ~128 | Aromatic C (C-6) |

| ~125 | Aromatic C (C-4) |

| ~123 | Aromatic C (C-5) |

| ~121 | Aromatic C (C-3a) |

| ~112 | Aromatic C (C-7) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) and N-H stretch (indazole) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1620, 1580, 1480 | Medium | C=C and C=N stretching (aromatic and pyrazole rings) |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 190. Fragmentation may involve the loss of CO (from the aldehyde), COOH, and other characteristic fragments of the indazole ring.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The indazole scaffold is a key component in several approved drugs and clinical candidates, particularly in the area of oncology.

Kinase Inhibitors

The indazole core can act as a hinge-binding motif in many protein kinases. The formyl and carboxylic acid groups of the title compound provide convenient handles for the introduction of various substituents to explore the structure-activity relationships (SAR) of kinase inhibitors. For example, the aldehyde can be converted to an amine via reductive amination, which can then be acylated to generate a diverse library of amides for screening against a panel of kinases.

Caption: Workflow for the synthesis of a kinase inhibitor library.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound allows for its use in the construction of more complex, fused heterocyclic systems. For instance, the aldehyde can react with binucleophiles to form new rings, leading to novel scaffolds with potentially unique biological activities.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an analysis of its spectroscopic characteristics to facilitate its effective use in research and development. The continued exploration of the chemistry of this and related indazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.

-

Delaunay, J., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12565-12571. [Link]

- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Formyl-1H-indazole-6-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Formyl-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This document collates available data on the structural, physical, and chemical characteristics of this compound. Where experimental data is not currently available in the public domain, this guide presents detailed, field-proven experimental protocols for their determination. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related indazole derivatives in drug discovery and development programs.

Introduction

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] The structural diversity and therapeutic potential of indazole derivatives have led to the development of several FDA-approved drugs.[1] The subject of this guide, this compound (Figure 1), is a bifunctional indazole derivative with both a reactive aldehyde group at the 3-position and a carboxylic acid at the 6-position. These functional groups provide versatile handles for further chemical modifications, making it an attractive building block for the synthesis of novel therapeutic agents.[3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and quality control.

Figure 1: Chemical Structure of this compound

dot

Caption: 2D structure of this compound.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are readily available from chemical supplier databases, others, such as melting point, boiling point, and pKa, have not been experimentally determined and reported in the literature.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [4][5] |

| Molecular Weight | 190.16 g/mol | [4][6] |

| CAS Number | 319474-35-6 | [4][5] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Experimental Protocols for Property Determination

Given the absence of comprehensive experimental data for this compound, this section provides detailed protocols for the determination of its key physicochemical properties. These protocols are based on established methodologies for analogous compounds.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity, whereas a broad melting range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

An initial rapid heating is performed to determine an approximate melting range.

-

A second, slower determination is conducted with a heating rate of 1-2 °C per minute near the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. The procedure is repeated to ensure reproducibility.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for its synthesis, purification, formulation, and biological testing. The solubility of this compound is expected to be influenced by its aromatic nature, the polar carboxylic acid and aldehyde groups, and the hydrogen bonding capabilities of the indazole N-H and carboxylic acid OH groups.

Experimental Protocol for Qualitative Solubility Testing:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and n-hexane. Aqueous solutions of different pH (e.g., 0.1 M HCl, water, 0.1 M NaOH, and 5% NaHCO₃) are also critical to assess the impact of the acidic carboxylic acid group.[7]

-

Procedure:

-

To approximately 1 mg of the compound in a small test tube, add 0.1 mL of the solvent.

-

Observe for dissolution at room temperature with agitation.

-

If not soluble, gently warm the mixture and observe.

-

Record the solubility as soluble, partially soluble, or insoluble.[7]

-

-

Causality: The carboxylic acid moiety is expected to render the molecule soluble in aqueous base (NaOH and NaHCO₃) through the formation of a water-soluble carboxylate salt.[7] Solubility in polar organic solvents is anticipated due to the polar functional groups.

dot

Caption: Experimental workflow for qualitative solubility assessment.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. This, in turn, affects its solubility, lipophilicity, and interaction with biological targets. This compound possesses both an acidic carboxylic acid group and a weakly basic/acidic indazole ring system.

Experimental Protocol using Potentiometric Titration:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water or a water/co-solvent mixture if aqueous solubility is low) to a known concentration (e.g., 1 mM).[8][9]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system should be purged with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.[10]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate.[8][9]

-

Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa value(s) can be determined from the half-equivalence point(s) on the curve. Specialized software can be used for more accurate pKa calculation from the titration data.[10][11]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.[12] The expected spectroscopic features for this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the aldehyde proton (typically in the range of 9-10 ppm), the carboxylic acid proton (a broad singlet, often >10 ppm), and the N-H proton of the indazole ring (also a broad singlet). The coupling patterns of the aromatic protons will be indicative of their substitution pattern.[13]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the aldehyde and carboxylic acid groups (typically >160 ppm), as well as for the aromatic and pyrazole ring carbons.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14]

-

Expected Absorptions:

-

A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

-

N-H stretching of the indazole ring (around 3200-3400 cm⁻¹).

-

C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).

-

C=O stretching of the aldehyde (around 1680-1700 cm⁻¹).

-

C=C and C=N stretching bands for the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.[14][15]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16]

-

Expected Data: High-resolution mass spectrometry (HRMS) should confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern can provide further structural information.

dot

Caption: Workflow for the spectroscopic characterization of the compound.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be developed to achieve good separation of the compound from starting materials and byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development.[12]

Potential Applications in Drug Discovery

The indazole scaffold is a key component in numerous biologically active compounds, particularly kinase inhibitors used in oncology.[1][2] The presence of the formyl and carboxylic acid groups on the indazole ring of this compound opens up numerous possibilities for its use as a versatile intermediate in the synthesis of novel drug candidates.

-

The formyl group can be readily transformed into other functional groups, such as amines (via reductive amination), alcohols (via reduction), or can participate in condensation reactions to form larger heterocyclic systems.

-

The carboxylic acid group is ideal for the formation of amide or ester linkages, allowing for the coupling of this scaffold to other pharmacophores or solubilizing groups.[3][17]

The combination of these reactive sites makes this compound a valuable starting material for the construction of libraries of diverse indazole derivatives for high-throughput screening in various therapeutic areas.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions should be based on the data for structurally related indazole carboxylic acids.[18][19]

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[18][19]

-

Toxicology: The toxicological properties have not been fully investigated. Similar compounds are known to be harmful if swallowed and may cause skin and eye irritation.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. This technical guide has summarized its known physicochemical properties and provided a framework of established experimental protocols for the determination of key characteristics that are not yet reported in the literature. The versatile reactivity of its functional groups, coupled with the proven therapeutic potential of the indazole scaffold, positions this compound as a valuable tool for the development of novel therapeutic agents. Further research to fully characterize this molecule and explore its biological activities is highly encouraged.

References

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC. Retrieved January 5, 2026, from [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR. Retrieved January 5, 2026, from [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved January 5, 2026, from [Link]

-

Indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 5, 2026, from [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Chemistry of Indazoles. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

13 C NMR of indazoles. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). (2018). PubMed. Retrieved January 5, 2026, from [Link]

-

1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (n.d.). University of Groningen. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR. Retrieved January 5, 2026, from [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PMC. Retrieved January 5, 2026, from [Link]

-

NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. (2023). PubMed. Retrieved January 5, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 5, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 5, 2026, from [Link]

-

Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). Scilit. Retrieved January 5, 2026, from [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved January 5, 2026, from [Link]

-

What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024). Shaanxi Bloom Tech Co., Ltd. Retrieved January 5, 2026, from [Link]

-

Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Retrieved January 5, 2026, from [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PMC. Retrieved January 5, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 5, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved January 5, 2026, from [Link]

-

potentiometric titration of some imidazole derivatives in nonaqueous solvent. (n.d.). DergiPark. Retrieved January 5, 2026, from [Link]

-

Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (n.d.). Universidad San Francisco de Quito USFQ. Retrieved January 5, 2026, from [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC. Retrieved January 5, 2026, from [Link]

-

Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. (n.d.). Retrieved January 5, 2026, from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved January 5, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1H-Indazole-6-carboxylic acid, 3-forMyl- | 319474-35-6 [chemicalbook.com]

- 6. 1H-Indazole-6-carboxylic acid, 3-forMyl- - CAS:319474-35-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orientjchem.org [orientjchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 16. bloomtechz.com [bloomtechz.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.ca [fishersci.ca]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Formyl-1H-indazole-6-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Formyl-1H-indazole-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the synthesis, molecular structure, physicochemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal pharmacophore for targeting a variety of biological entities, most notably protein kinases.[3] The functionalization of the indazole core at the 3- and 6-positions offers a versatile platform for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.

This compound (Molecular Formula: C₉H₆N₂O₃, Molecular Weight: 190.16 g/mol ) is a particularly valuable derivative.[4] The aldehyde group at the 3-position serves as a versatile chemical handle for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[5] The carboxylic acid at the 6-position provides a site for amide bond formation, a crucial linkage in many kinase inhibitors for interacting with the hinge region of the enzyme's active site.[6] This dual functionality makes it a strategic precursor for the synthesis of complex molecular architectures aimed at therapeutic intervention.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the nitrosation of the corresponding indole precursor. This method, adapted from established procedures for related indazole syntheses, offers a direct and high-yielding route.[5]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-Formyl-1H-indole-6-carboxylic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

To a solution of 4-formyl-1H-indole-6-carboxylic acid (1.0 eq) in a suitable aqueous solvent system, add sodium nitrite (4.0 eq) at room temperature.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (2.7 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a suitable eluent such as a gradient of ethyl acetate in hexanes.

-

Dry the purified product under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices: The use of an acidic medium is crucial for the in situ generation of nitrous acid from sodium nitrite, which is the key nitrosating agent. The reaction proceeds via an electrophilic attack on the electron-rich indole ring, followed by a ring-opening and subsequent recyclization to form the more stable indazole ring system.[5] Temperature control during the addition of acid is critical to prevent the decomposition of nitrous acid and to control the reaction rate.

Physicochemical and Spectroscopic Properties

The structural integrity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 319474-35-6 | [7] |

| Molecular Formula | C₉H₆N₂O₃ | [4] |

| Molecular Weight | 190.16 g/mol | [4] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | >250 °C | |

| Solubility | Soluble in DMSO, DMF, and methanol |

Spectroscopic Data

The following spectroscopic data are representative of the structure of this compound, based on analyses of closely related analogues.[5]

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 14.5 (br s, 1H, NH), 13.2 (br s, 1H, COOH), 10.2 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 8.1 (d, J = 8.4 Hz, 1H, Ar-H), 7.8 (d, J = 8.4 Hz, 1H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 187.0 (CHO), 167.5 (COOH), 143.0, 142.5, 128.0, 126.0, 123.0, 120.5, 111.0.

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H and N-H stretching), 1705 (C=O, carboxylic acid), 1680 (C=O, aldehyde), 1620, 1580, 1470 (aromatic C=C stretching).

-

High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₉H₅N₂O₃⁻ [M-H]⁻: 189.0300; found: 189.0298.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the design of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[2] this compound serves as a strategic intermediate for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

Role as a Precursor for Kinase Inhibitors

The aldehyde at the 3-position and the carboxylic acid at the 6-position provide orthogonal handles for derivatization, allowing for the systematic exploration of the chemical space around the indazole core.

Caption: Workflow for Drug Discovery using the title compound.

Amide Coupling at the 6-Position: The carboxylic acid is readily converted to an amide, which can act as a hydrogen bond donor and/or acceptor, crucial for binding to the hinge region of many kinases.[6] This is a common strategy in the design of Type I and Type II kinase inhibitors.

Modification of the 3-Aldehyde: The formyl group can be transformed into a variety of functionalities to explore different binding pockets of the target protein. For instance, reductive amination can introduce diverse side chains that can be optimized for potency and selectivity. It can also be used in condensation reactions to form larger heterocyclic systems, further expanding the chemical diversity of the synthesized library.

Case Study: p21-Activated Kinase 1 (PAK1) Inhibitors

Recent studies have highlighted the potential of 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility and invasion, making it an attractive target for anti-metastatic therapies.[3] The general structure of these inhibitors often involves an amide linkage at the 3-position (or a related position after synthesis), underscoring the utility of precursors like this compound in generating such scaffolds.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two versatile functional groups allow for the creation of diverse chemical libraries. The demonstrated importance of the indazole scaffold in clinically approved drugs, particularly kinase inhibitors, positions this compound as a key starting material for the development of the next generation of targeted therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery programs.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

- Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. Indazole synthesis. Retrieved from [Link]

- National Institutes of Health. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters, 6(11), 1114-1119.

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

- Maes, B. U. W., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563-12573.

-

ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

ResearchGate. Enthalpy of formation for indazoles. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Retrieved from [Link]

-

Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Retrieved from [Link]

Sources

- 1. Indazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 1H-Indazole-6-carboxylic acid, 3-forMyl- | 319474-35-6 [chemicalbook.com]

A Guide to the Synthesis of 3-Formyl-1H-indazole-6-carboxylic acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 3-formyl-1H-indazole-6-carboxylic acid stands out as a critical building block, offering versatile handles for the synthesis of complex molecular architectures, particularly kinase inhibitors. This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway to this target molecule. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and offer insights into the rationale behind the procedural choices, grounded in established chemical principles.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, is a privileged scaffold in drug discovery. Its ability to act as a bioisostere of indole, coupled with its capacity for forming crucial hydrogen bond interactions within protein active sites, has led to its incorporation into a variety of marketed drugs.[1][2] The functionalization of the indazole core, particularly at the 3- and 6-positions, allows for the fine-tuning of pharmacological properties. The title compound, this compound, provides two orthogonal functional groups—an aldehyde and a carboxylic acid—that are ripe for diverse chemical modifications, making it an exceptionally valuable intermediate.

Proposed Synthetic Pathway: A Two-Step Approach

A robust and logical synthetic route to this compound can be envisioned starting from a commercially available substituted indole. The proposed pathway involves two key transformations:

-

Esterification of 1H-indole-6-carboxylic acid.

-

Formylation via Nitrosation of the resulting indole-6-carboxylate ester.

-

Saponification of the ester to yield the final product.

This strategy is predicated on the well-documented reactivity of indoles and the need to protect the potentially reactive carboxylic acid group during the formylation step.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Mechanistic Insights and Rationale

Step 1: Esterification of 1H-Indole-6-carboxylic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard Fischer esterification, typically carried out in methanol with a catalytic amount of strong acid, such as sulfuric acid.

Causality of Experimental Choices:

-

Protection Strategy: The carboxylic acid is protected to prevent unwanted side reactions during the subsequent formylation step. The acidic nature of the carboxyl proton could interfere with the reagents used in the nitrosation reaction.

-

Choice of Ester: A methyl ester is chosen for its ease of formation and subsequent hydrolysis (saponification) under mild conditions.

Step 2: Nitrosative Formylation of Methyl 1H-indole-6-carboxylate

This is the key transformation where the indole ring is converted into the indazole-3-carboxaldehyde. This reaction proceeds via the nitrosation of the indole at the 3-position.[1][2][3]

The mechanism is believed to involve the following steps:

-

Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) generates nitrous acid (HONO), which can further be protonated and lose water to form the nitrosonium ion (NO⁺), a potent electrophile.

-

Electrophilic Attack: The electron-rich indole ring attacks the nitrosonium ion at the C3 position, the most nucleophilic site.

-

Ring Opening and Rearrangement: The resulting intermediate undergoes a series of rearrangements, including the opening of the five-membered pyrrole ring of the indole.

-

Ring Closure to Indazole: The reaction culminates in the formation of the more stable indazole ring system, with a formyl group at the 3-position.[4]

Causality of Experimental Choices:

-

Slightly Acidic Conditions: The reaction is performed in a slightly acidic environment to facilitate the formation of the electrophilic nitrosonium ion without causing degradation of the indole substrate.[1][3]

-

Temperature Control: The reaction temperature is crucial. The initial addition of reagents is often carried out at low temperatures (0 °C) to control the exothermic reaction, followed by heating to drive the rearrangement and ring closure to completion.[1]

-

Solvent: A polar aprotic solvent like DMF is used to dissolve the starting materials and facilitate the reaction.

Step 3: Saponification

The final step is the deprotection of the methyl ester to unveil the carboxylic acid. This is achieved through saponification, which involves the hydrolysis of the ester using a base, such as lithium hydroxide, followed by acidification.

Causality of Experimental Choices:

-

Choice of Base: Lithium hydroxide is a common choice for saponification as it is effective and the resulting lithium carboxylate salt is typically soluble.

-

Acidification: After the basic hydrolysis, the reaction mixture is acidified to protonate the carboxylate anion and precipitate the final product, this compound.

Detailed Experimental Protocols

The following protocols are adapted from procedures for similar substrates and should be optimized for the specific synthesis of this compound.

Protocol for Step 1: Methyl 1H-indole-6-carboxylate

-

To a solution of 1H-indole-6-carboxylic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Stir the resulting solution at reflux temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the volume of methanol under vacuum.

-

Treat the residue with ice water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.

Protocol for Step 2: Methyl 3-formyl-1H-indazole-6-carboxylate

-

In a flask, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water. Cool the solution to 0 °C in an ice bath.

-

Slowly add aqueous HCl (2N, 7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0 °C. Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

Add DMF to the mixture.

-

In a separate flask, dissolve methyl 1H-indole-6-carboxylate (1 equivalent) in DMF.

-

Add the solution of the indole ester to the nitrosating mixture at 0 °C.

-

Heat the reaction mixture to 80 °C and stir for 6 hours under an inert atmosphere.

-

After cooling, extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Step 3: this compound

-

Dissolve methyl 3-formyl-1H-indazole-6-carboxylate (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with aqueous HCl (1N).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Alternative Synthetic Strategy: The Vilsmeier-Haack Reaction

An alternative and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[5][7][8]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: General mechanism of the Vilsmeier-Haack formylation.

In the context of synthesizing this compound, one could envision starting with 1H-indazole-6-carboxylic acid (or its ester). The Vilsmeier-Haack reaction would then be employed to introduce the formyl group at the 3-position.

Advantages of the Vilsmeier-Haack Reaction:

-

It is a mild and efficient method for formylation.[7]

-

The reagents are readily available and cost-effective.

Challenges:

-

The regioselectivity of the formylation on a substituted indazole needs to be considered. However, for 1H-indazoles, electrophilic substitution typically occurs at the C3 position.

-

The reaction conditions would need to be optimized to be compatible with the carboxylic acid (or ester) functionality.

Conclusion

The synthesis of this compound is a key process for the development of novel pharmaceuticals. The proposed pathway, centered around the nitrosative formylation of an indole precursor, offers a reliable and mechanistically understood route to this valuable intermediate. The alternative Vilsmeier-Haack approach also presents a viable option. The choice of method will depend on factors such as substrate availability, desired scale, and laboratory capabilities. The detailed protocols and mechanistic discussions provided in this guide serve as a solid foundation for researchers to successfully synthesize this important building block.

References

- Giraud, A., Cérède, Y., & Al-Mourabit, A. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12773–12780.

- Royal Society of Chemistry. (2018).

- ResearchGate. (2018).

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- ChemicalBook. (n.d.). 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- ResearchGate. (2025). Selective synthesis of some 4,5-dihydro-2H-benzo[g]indazoles and 8,9-dihydro-2H-benzo[e]indazoles via the Vilsmeier-Haack reaction under thermal and microwave assisted conditions.

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.

- ChemicalBook. (2025). 1H-Indazole-6-carboxylic acid, 3-forMyl-.

- MDPI. (2016). Synthesis of 1H-Indazoles via Silver(I)

- Sigma-Aldrich. (n.d.). This compound.

- ChemicalBook. (n.d.). 1H-Indazole-6-carboxylic acid, 3-forMyl- CAS.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Royal Society of Chemistry. (2018).

- ResearchGate. (n.d.). Scheme 20.

- Google Patents. (n.d.).

- BOC Sciences. (n.d.). CAS 201286-96-6 3-methyl-1H-indazole-6-carboxylic acid.

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. jk-sci.com [jk-sci.com]

The Emergence of a Key Building Block: A Technical Guide to 3-Formyl-1H-indazole-6-carboxylic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry.[1][2][3] Its derivatives are recognized as privileged structures due to their ability to mimic the indole scaffold found in many biologically active compounds, while offering unique hydrogen bonding capabilities that are crucial for molecular recognition at biological targets.[4] This has led to the development of several blockbuster drugs containing the indazole core, including the anti-cancer agents axitinib and pazopanib.[4] Within this important class of molecules, 3-Formyl-1H-indazole-6-carboxylic acid has emerged as a highly versatile and valuable intermediate for the synthesis of complex and potent pharmaceutical agents. This guide provides a comprehensive overview of its discovery, synthesis, properties, and applications, with a focus on the scientific rationale behind its utilization in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 319474-35-6 | [5] |

| Molecular Formula | C₉H₆N₂O₃ | [5] |

| Molecular Weight | 190.16 g/mol | |

| Appearance | Off-white to yellow crystalline powder | - |

| Storage Temperature | Room Temperature |

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. The following data has been reported for this compound:

-

¹H NMR Spectrum: Available[6]

-

¹³C NMR Spectrum: Available[6]

-

Infrared (IR) Spectrum: Available[6]

-

Mass Spectrum (MS): Available[6]

The interpretation of these spectra is crucial for identity confirmation and purity assessment in a research and development setting.

The Genesis of this compound: A Synthetic Perspective

The discovery and development of robust synthetic routes to key intermediates are critical milestones in medicinal chemistry. While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis can be logically derived from established methodologies for analogous indazole-3-carboxaldehydes. The most pertinent and efficient approach involves the nitrosation of an appropriately substituted indole precursor.[4]

Rationale for the Chosen Synthetic Pathway

The direct formylation of the indazole ring at the C3 position, for instance via a Vilsmeier-Haack reaction, is generally ineffective.[4] This necessitates a more nuanced synthetic strategy. The conversion of indoles to indazoles through nitrosation presents a powerful alternative. This reaction proceeds under mild conditions and can be applied to a range of indole substrates.[4] The carboxylic acid moiety at the 6-position of the target molecule is a common feature in drug candidates, often serving as a handle for further derivatization or as a key interaction point with a biological target. Therefore, a synthetic route that can accommodate this functionality is highly desirable.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the proposed synthetic workflow for the preparation of this compound from a commercially available starting material, 6-bromo-3-formyl-1H-indole.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar transformations.[4]

Step 1: Suzuki Coupling to 3-Formyl-6-vinyl-1H-indole

-

To a degassed solution of 6-bromo-3-formyl-1H-indole (1 equivalent) in a suitable solvent such as a mixture of toluene and water, add potassium vinyltrifluoroborate (1.5 equivalents) and a base such as potassium carbonate (3 equivalents).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-formyl-6-vinyl-1H-indole.

Step 2: Oxidative Cleavage to 3-Formyl-1H-indole-6-carboxylic acid

-

Dissolve 3-formyl-6-vinyl-1H-indole (1 equivalent) in a mixture of suitable solvents like tert-butanol and water.

-

Add sodium periodate (4 equivalents) and a catalytic amount of potassium permanganate (0.02 equivalents).

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield 3-Formyl-1H-indole-6-carboxylic acid, which can be used in the next step without further purification.

Step 3: Nitrosative Rearrangement to this compound

-

To a solution of sodium nitrite (8 equivalents) in a mixture of water and DMF at 0 °C, slowly add a solution of 3-formyl-1H-indole-6-carboxylic acid (1 equivalent) in DMF.

-

To this mixture, add hydrochloric acid (2.7 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The strategic placement of the formyl and carboxylic acid groups on the indazole scaffold makes this compound a highly valuable precursor for the synthesis of complex drug candidates, particularly in the realm of protein kinase inhibitors.[3]

The Role of the Formyl and Carboxylic Acid Groups

The aldehyde functionality at the 3-position is a versatile handle for a wide array of chemical transformations. It can be readily converted into various heterocycles, amines, and other functional groups, allowing for the exploration of diverse chemical space in structure-activity relationship (SAR) studies.[4] The carboxylic acid at the 6-position can serve as a crucial anchoring point for binding to the target protein or as a site for modification to improve pharmacokinetic properties.

Targeting IRAK4: A Case Study in Inflammation and Oncology

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[7] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory diseases and certain cancers. Consequently, the development of potent and selective IRAK4 inhibitors is a major focus of pharmaceutical research.[7][8]

The indazole scaffold has been identified as a promising core for the development of IRAK4 inhibitors. The unique structural features of this compound make it an ideal starting point for the synthesis of such inhibitors.

Caption: Logical workflow for the utilization of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, achievable through a logical and adaptable synthetic sequence, provides access to a key building block for the creation of novel therapeutics. The versatility of its functional groups, coupled with the inherent biological relevance of the indazole scaffold, ensures its continued importance in the quest for new and improved treatments for a range of human diseases, particularly in the fields of oncology and inflammation. As our understanding of the molecular drivers of disease deepens, the demand for such well-designed and strategically functionalized intermediates is only set to grow.

References

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

- WO 2009/144554 A1 - Substituted pyrazolospiroketone compounds. Google Patents.

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

- US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.

-

1H-NMR spectrum (DMSO-d6) of di carboxylic acid 3f Scheme 2. ResearchGate. Available from: [Link]

-

Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem. Available from: [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Available from: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available from: [Link]

-

Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). PubMed. Available from: [Link]

-

1H-Indazole | C7H6N2 | CID 9221. PubChem. Available from: [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Available from: [Link]

- WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs. Google Patents.

-

1H-indazole hydrochloride. NIST WebBook. Available from: [Link]

- WO2023227703A1 - Solid forms of heterocyclylamides as irak4 inhibitors. Google Patents.

-

Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. Available from: [Link]

- EP3092226B1 - Indazole compounds as irak4 inhibitors. Google Patents.

-

1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. 1H-Indazole-6-carboxylic acid, 3-forMyl- | 319474-35-6 [chemicalbook.com]

- 6. 1H-Indazole-6-carboxylic acid, 3-forMyl-(319474-35-6) 1H NMR spectrum [chemicalbook.com]

- 7. WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents [patents.google.com]

- 8. WO2023227703A1 - Solid forms of heterocyclylamides as irak4 inhibitors - Google Patents [patents.google.com]

The Synthetic Keystone: A Technical Guide to 3-Formyl-1H-indazole-6-carboxylic Acid

Introduction: The Emergence of a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, the indazole core has established itself as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1] This bicyclic heteroaromatic system, a fusion of benzene and pyrazole rings, offers a unique combination of rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. Among the myriad of indazole derivatives, 3-Formyl-1H-indazole-6-carboxylic acid has emerged as a pivotal intermediate, most notably in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides an in-depth exploration of this critical building block, from its synthesis and chemical properties to its reactivity and central role in the development of targeted cancer therapeutics.

Physicochemical Properties and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 319474-35-6 | [2] |

| Molecular Formula | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 190.16 g/mol | |

| Appearance | Solid (predicted) | General knowledge |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Spectroscopic Data Summary:

Table 2: Predicted and Reported Spectroscopic Data

| Technique | Expected/Reported Features for Indazole-3-carboxaldehydes |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 10.2 ppm. - Aromatic protons on the indazole ring between δ 7.0 and 8.5 ppm. - NH proton as a broad singlet at δ > 13 ppm. |

| ¹³C NMR | - Aldehydic carbon (CHO) signal around δ 187 ppm. - Carboxylic acid carbon (COOH) signal around δ 167 ppm. - Aromatic carbons in the range of δ 110-145 ppm. |

| IR (Infrared) | - C=O stretching (aldehyde) around 1670 cm⁻¹. - C=O stretching (carboxylic acid) around 1700 cm⁻¹. - O-H stretching (carboxylic acid) as a broad band. - N-H stretching around 3200-3300 cm⁻¹. |

| Mass Spec. (MS) | - Expected [M-H]⁻ ion at m/z 189.0300 for C₉H₅N₂O₃⁻. |

Synthesis of the Core Intermediate: A Strategic Approach

The synthesis of this compound is not a trivial undertaking. Direct formylation of the indazole C3 position using methods like the Vilsmeier-Haack reaction can be challenging and often ineffective.[3] A more robust and widely applicable strategy involves the transformation of a pre-functionalized indole precursor.

Recommended Synthetic Protocol: Nitrosation of Indole-6-carboxylic Acid

This protocol is adapted from the optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles, as detailed by Lévesque et al. (2018).[3] The key transformation is a nitrosative ring expansion.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation of the Nitrosating Mixture: In a reaction vessel equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, a solution of sodium nitrite (NaNO₂, 8 equivalents) in water is prepared. To this, a solution of hydrochloric acid (HCl, 2.7 equivalents) is added slowly while maintaining the temperature at 0 °C. This generates the active nitrosating species in situ.

-

Addition of the Indole Precursor: A solution of indole-6-carboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent to aid solubility) is added dropwise to the vigorously stirred nitrosating mixture over a period of 2 hours, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified duration (typically several hours, monitored by TLC).[3] For some substrates, gentle heating (e.g., to 50 °C) can be employed to drive the reaction to completion.[3]

-

Work-up and Purification: Upon completion of the reaction, the solid product is collected. Purification can be achieved by centrifugation, followed by washing with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.[3] Further purification can be accomplished by recrystallization.

Causality Behind Experimental Choices:

-

Slow Addition at Low Temperature: The slow addition of the indole to the nitrosating mixture at 0 °C is crucial to control the exothermic reaction and to minimize the formation of dimeric side products, which can occur from the nucleophilic addition of the starting indole to a reactive intermediate.[3]

-

Stoichiometry of Reagents: The use of a significant excess of sodium nitrite and a carefully controlled amount of acid is essential for the efficient generation of the nitrosating agent and to maintain the optimal pH for the reaction. Deviations from these conditions can lead to lower yields and the formation of byproducts.[3]

Reactivity of the Bifunctional Scaffold

This compound possesses two key reactive functional groups: the aldehyde at the 3-position and the carboxylic acid at the 6-position. This bifunctionality makes it a versatile building block for the construction of more complex molecules.

Reactivity of the 3-Formyl Group

The aldehyde functionality on the indazole ring is a versatile handle for a variety of chemical transformations.

-

Reductive Amination: The formyl group can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding 3-(aminomethyl)-1H-indazole derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be converted to alkenes via reactions with phosphorus ylides (Wittig reaction) or phosphonate carbanions (HWE reaction).[3]

-

Condensation Reactions: The formyl group can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.

-

Oxidation: The aldehyde can be oxidized to the corresponding 3-carboxylic acid using standard oxidizing agents.

Reactivity of the 6-Carboxylic Acid Group

The carboxylic acid moiety on the benzene portion of the indazole ring provides a site for amide bond formation, a critical reaction in the synthesis of many pharmaceuticals.

-

Amide Coupling: The carboxylic acid can be activated (e.g., with coupling reagents like HATU or EDC/HOBt) and reacted with amines to form amides.[1][5] This is the key reaction in the final steps of Niraparib synthesis.

-

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol under acidic conditions.[1]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Application in Drug Development: The Synthesis of Niraparib

The most prominent application of this compound is as a key intermediate in the synthesis of Niraparib, a potent PARP inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.

Logical Flow Diagram: Role in Niraparib Synthesis

Caption: Role of this compound in Niraparib synthesis.

The synthesis of Niraparib from this intermediate typically involves a reductive amination reaction between the 3-formyl group of the indazole and the amino group of a chiral piperidine derivative, followed by the formation of the primary amide at the 6-position of the indazole ring.

Conclusion and Future Outlook